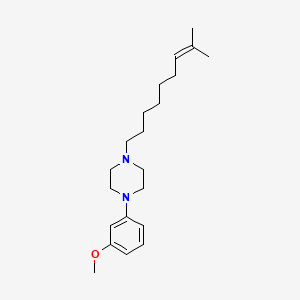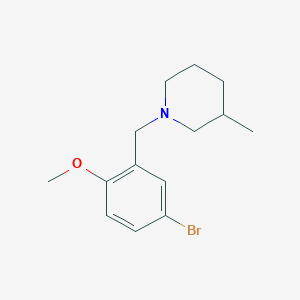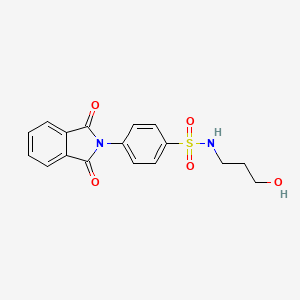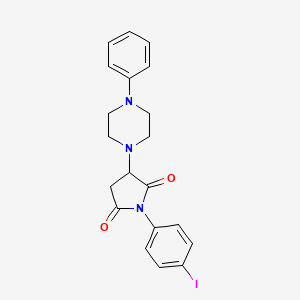
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine is not fully understood. However, studies have suggested that this compound acts as a partial agonist at serotonin and dopamine receptors, leading to the modulation of neurotransmitter release and neuronal activity. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their extracellular levels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of various neurotransmitter receptors, including serotonin and dopamine receptors. In vivo studies have shown that this compound can induce behavioral changes in animals, including alterations in locomotor activity, anxiety-like behavior, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has significant potential for future research in various fields, including medicinal chemistry, neuroscience, and pharmacology. Some future directions for research include the development of novel this compound derivatives with improved pharmacological properties, the investigation of the potential therapeutic applications of this compound in neurological disorders, and the elucidation of the exact mechanism of action of this compound at the molecular level. Additionally, future studies could explore the potential use of this compound as a tool for studying the function and regulation of various neurotransmitter receptors and their signaling pathways.
Métodos De Síntesis
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine can be synthesized through a multi-step reaction process, starting with the reaction of 3-methoxyphenylacetonitrile with 8-methyl-7-nonen-1-ol to form the corresponding imine intermediate. The imine intermediate is then reduced using sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-4-(8-methyl-7-nonen-1-yl)piperazine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of neurological disorders such as schizophrenia, depression, and anxiety. In neuroscience, this compound has been used as a tool to study the function and regulation of various neurotransmitter receptors, including serotonin and dopamine receptors. In pharmacology, this compound has been used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-4-(8-methylnon-7-enyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O/c1-19(2)10-7-5-4-6-8-13-22-14-16-23(17-15-22)20-11-9-12-21(18-20)24-3/h9-12,18H,4-8,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLFYSPUBREZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCCCCCN1CCN(CC1)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)


![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)

![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-[5-(2-methoxyphenoxy)pentyl]-2-propen-1-amine](/img/structure/B5164234.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B5164236.png)
